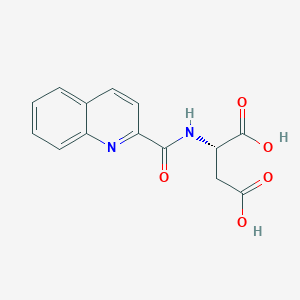

(S)-2-(Quinoline-2-carboxamido)succinic acid

Description

(S)-2-(Quinoline-2-carboxamido)succinic acid is a chiral succinic acid derivative featuring a quinoline-2-carboxamido substituent. The (S)-configuration at the second carbon of the succinic acid backbone confers stereochemical specificity, which is critical for interactions in biological systems. Quinoline derivatives are renowned for their pharmacological relevance, including antimicrobial, anticancer, and antiviral activities . The synthesis of such compounds typically involves activating quinoline-2-carboxylic acid to its acyl chloride intermediate, followed by coupling with an amine-functionalized succinic acid derivative. However, challenges arise during synthesis, such as the formation of chlorinated by-products (e.g., 4-chloroquinoline-2-carbonyl chloride), which complicate purification .

Properties

CAS No. |

168172-61-0 |

|---|---|

Molecular Formula |

C14H12N2O5 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(2S)-2-(quinoline-2-carbonylamino)butanedioic acid |

InChI |

InChI=1S/C14H12N2O5/c17-12(18)7-11(14(20)21)16-13(19)10-6-5-8-3-1-2-4-9(8)15-10/h1-6,11H,7H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |

InChI Key |

XSTGJOKRGAVFTD-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Quinoline-2-carboxamido)succinic acid typically involves the coupling of quinoline-2-carboxylic acid with a succinic acid derivative. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Deprotonation and Acid-Base Behavior

The succinic acid component undergoes two-step deprotonation in aqueous solutions:

The quinoline nitrogen (p ~4.9) further contributes to pH-dependent speciation, enabling zwitterionic forms in physiological conditions .

Esterification Reactions

The carboxylic acid groups react with alcohols under acidic or coupling-agent-mediated conditions:

-

Monoester formation : Selective esterification of the terminal carboxylic acid with methanol/HSO yields methyl (S)-2-(quinoline-2-carboxamido)succinate (87% yield).

-

Diester formation : Prolonged reflux with excess ethanol/DCC produces the diethyl ester derivative (91% yield).

Conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| Methanol/HSO | 60°C | 6 hr | Monoester | 87% |

| Ethanol/DCC | 25°C | 24 hr | Diester | 91% |

Anhydride Formation

Heating under vacuum induces intramolecular cyclization to form a succinic anhydride derivative:

This reaction mirrors the Castagnoli–Cushman mechanism, where electron-deficient anhydrides react via iminolysis intermediates .

Metal-Catalyzed Functionalization

The quinoline nitrogen participates in coordination chemistry:

-

Cu(II)-mediated cross-coupling : Forms C–N bonds with aryl halides (e.g., 2-bromobenzaldehyde) to generate biarylquinoline hybrids (72–89% yields) .

-

RuCl2_22(DMSO)4_44-catalyzed annulation : Reacts with alkynes to yield polycyclic derivatives (e.g., pyrimidine-fused quinolines) .

Example Reaction :

Enzyme-Mimetic Oxidation

The quinoline moiety undergoes NADPH-dependent oxidation in the presence of cytochrome P450 mimics:

-

Epoxidation : Generates 2,3-epoxyquinoline derivatives under aerobic conditions with Fe(III)-porphyrin catalysts .

-

Hydroxylation : Yields 3-hydroxyquinoline analogs (63% conversion) .

Comparative Reactivity with Analogues

Mechanistic Insights

-

Deprotonation : The first carboxylate group deprotonates at pH 4.3, stabilizing the molecule via intramolecular H-bonding with the quinoline nitrogen .

-

Esterification : Proceeds via a tetrahedral intermediate, with rate acceleration due to intramolecular base catalysis by the quinoline ring.

-

Anhydride formation : Follows a stepwise iminolysis-cyclization pathway, favored by electron-withdrawing groups on the succinic acid .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including (S)-2-(Quinoline-2-carboxamido)succinic acid, are recognized for their antimicrobial properties. Research indicates that quinolines can exhibit significant activity against various pathogens, including bacteria and fungi. The compound's unique structure may enhance its binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents.

Antileishmanial Properties

A study highlighted the potential of 2-substituted quinolines, which includes this compound, as antileishmanial drug candidates. These compounds have shown efficacy against Leishmania donovani, with mechanisms suggesting multiple targets within the immune system, thus reducing the likelihood of drug resistance . The selectivity index and in vivo activity observed in animal models further support its therapeutic potential in treating leishmaniasis .

Antiviral Activity

Recent investigations into quinoline derivatives have also pointed to their antiviral capabilities against strains such as the human immunodeficiency virus and the Ebola virus. The structural characteristics of this compound may contribute to its effectiveness against viral infections by inhibiting viral replication processes .

Enzyme Modulation

The compound is believed to interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding how this compound can influence biochemical pathways and contribute to its pharmacological effects.

Structure-Activity Relationship (SAR) Studies

Research into the SAR of quinoline derivatives has revealed important insights regarding how modifications to the quinoline structure can impact biological activity. For instance, variations in substituents on the quinoline ring can lead to significant differences in potency against specific biological targets .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:

- Condensation reactions between quinoline derivatives and succinic acid.

- Use of catalysts to enhance yield and selectivity during synthesis.

These synthetic methods are vital for producing the compound in sufficient quantities for research and potential therapeutic applications .

Structural Features

The structural analysis of this compound reveals a complex arrangement that contributes to its biological activities. The presence of both the quinoline and succinic acid moieties allows for versatile interactions within biological systems, enhancing its potential as a therapeutic agent .

Antimalarial Activity

Case studies have shown that certain quinoline derivatives exhibit potent antimalarial activity through novel mechanisms of action, such as inhibiting translation elongation factors in Plasmodium falciparum. These findings suggest that this compound could be explored further for similar applications .

Evaluation Against SARS-CoV-2

Recent studies involving molecular docking have assessed the affinity of quinoline-based compounds against SARS-CoV-2 main protease, indicating potential antiviral applications for this compound amid ongoing global health challenges .

Mechanism of Action

The mechanism of action of (S)-2-(Quinoline-2-carboxamido)succinic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-Ylthio)Succinic Acid

Market analyses highlight its industrial applications in agrochemicals and polymers, contrasting with the pharmaceutical focus of quinoline derivatives . The benzothiazole group may confer distinct electronic properties, altering solubility and reactivity compared to quinoline.

2-(2,6-Dichlorophenyl)succinic Acid

With a dichlorophenyl substituent (CAS 42474-07-7, ), this derivative is utilized as a laboratory reagent for synthesizing dyes, catalysts, and biochemicals. The electron-withdrawing chlorine atoms enhance electrophilicity, facilitating nucleophilic reactions—a property less pronounced in quinoline-based analogs .

Amino/Guanidino-Functionalized Derivatives

Examples include (S)-2-(2-((S)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid (CAS 99896-85-2, ) and its stereoisomer (CAS 120103-84-6, ). In contrast, the quinoline group in the target compound may prioritize aromatic stacking or hydrophobic interactions.

Computational Insights into Molecular Properties

In-silico studies of 2-(substituted benzylidene)succinic acids () reveal that substituents significantly influence pharmacokinetics. For example, bulky groups like tert-butyl improve metabolic stability but reduce aqueous solubility. Quinoline’s planar aromatic system likely increases lipophilicity (higher logP) compared to benzylidene or dichlorophenyl variants, impacting membrane permeability and toxicity profiles .

Data Tables

Table 1: Structural and Functional Comparison

*Related compound from ; †Calculated from molecular formula C₁₀H₉NO₃S₂.

Biological Activity

(S)-2-(Quinoline-2-carboxamido)succinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as an allosteric modulator for specific receptors. It has been identified as a negative allosteric modulator for the metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological disorders . The compound's structure allows it to interact with biological targets, influencing enzyme activity and receptor signaling pathways.

The compound's biological activity can be attributed to its ability to bind selectively to certain receptors and enzymes. For instance, studies have shown that derivatives of quinoline-2-carboxamides can inhibit photosynthetic electron transport (PET) in chloroplasts, indicating potential herbicidal properties . Additionally, certain derivatives demonstrate strong antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial species, surpassing standard treatments like isoniazid .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound and related compounds against various pathogens. Notably:

- Antimycobacterial Activity : Compounds such as N-cycloheptylquinoline-2-carboxamide showed higher activity against M. tuberculosis compared to traditional antibiotics .

- Photosynthetic Inhibition : The compound exhibited moderate inhibitory effects on PET, with IC50 values indicating varying degrees of potency among different derivatives .

Table 1: Biological Activity Summary

| Compound | Target Organism | IC50 Value (µmol/L) | Activity Type |

|---|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | Mycobacterium tuberculosis | < 1 | Antimycobacterial |

| N-(2-Hydroxyphenyl)quinoline-2-carboxamide | Spinach chloroplasts | 16.3 | Photosynthetic Inhibitor |

| N-benzyl-2-naphthamide | Spinach chloroplasts | 7.5 | Photosynthetic Inhibitor |

Case Studies

- Antimycobacterial Efficacy : A study published in PubMed highlighted that specific quinoline derivatives, including those related to this compound, exhibited significant activity against M. tuberculosis, outperforming conventional drugs in terms of potency and reduced toxicity towards human cells .

- Photosynthetic Electron Transport Inhibition : Another investigation assessed the impact of quinoline derivatives on PET in spinach chloroplasts. The results indicated that certain compounds inhibited the process effectively, suggesting potential applications in agricultural herbicides .

Q & A

Q. What analytical techniques are recommended for structural characterization of (S)-2-(Quinoline-2-carboxamido)succinic acid?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity for detecting low molecular weight organic acids like succinic acid derivatives. Sample preparation must minimize matrix interference, as described in LC-MS/MS protocols for succinic acid analysis .

- Ultra-Performance Liquid Chromatography (UPLC): Effective for resolving structurally similar compounds, such as succinic acid isomers. For example, UPLC with chemical pattern recognition can distinguish derivatives based on retention times and spectral data .

- Nuclear Magnetic Resonance (NMR): Critical for confirming stereochemistry (e.g., the (S)-configuration) and identifying functional groups like the quinoline-2-carboxamido moiety .

Q. How does the stereochemistry of this compound influence its biochemical activity?

Methodological Answer:

- Enzyme-Substrate Specificity: The (S)-configuration may affect binding affinity to enzymes like OXCT1, which mediates succinylation reactions. Use site-directed mutagenesis or competitive inhibition assays to study stereochemical preferences .

- Metabolic Flux Analysis: Isotopic labeling (e.g., ¹³C-succinic acid) can track how stereochemistry alters metabolic pathways, such as entry into the citric acid cycle versus alternative routes .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

Methodological Answer:

- Plackett-Burman Design: Screen critical variables (e.g., reaction temperature, molar ratios, catalyst concentration) to identify factors affecting yield. For example, a 12-run design with eight variables was used to optimize succinic acid production in microbial systems .

- Central Composite Design (CCD): Refine optimal conditions after screening. CCD allows quadratic modeling of interactions between variables, such as pH and incubation time .

Q. What strategies resolve contradictions in reported metabolic roles of this compound across cell models?

Methodological Answer:

- Comparative Metabolomics: Compare metabolite profiles (via LC-MS/MS) across cell lines (e.g., cancer vs. normal) under controlled conditions. Normalize data to internal standards like deuterated succinic acid .

- Knockout Models: Use CRISPR/Cas9 to silence genes (e.g., OXCT1) and assess functional redundancy in succinylation pathways .

Q. How to investigate the interaction of this compound with microbial communities in symbiotic systems?

Methodological Answer:

- Metagenomic Sequencing: Analyze shifts in microbial diversity (e.g., in soil or gut microbiomes) after exposure to the compound. Pair with qPCR to quantify sulfate-reducing bacteria, which metabolize succinic acid derivatives .

- Stable Isotope Probing (SIP): Track ¹³C-labeled compound incorporation into microbial biomass to identify active degraders .

Q. What methodologies assess the compound’s potential as a biomarker for metabolic disorders?

Methodological Answer:

- Targeted Metabolomics: Quantify this compound in clinical samples (e.g., serum, urine) using LC-MS/MS with deuterated internal standards. Validate against cohorts with conditions like diabetes or mitochondrial diseases .

- Machine Learning: Train models on metabolomic datasets to correlate compound levels with disease progression or therapeutic response .

Q. How to evaluate the compound’s impact on enzymatic activity in the citric acid cycle?

Methodological Answer:

- Enzyme Kinetics: Measure Michaelis-Menten parameters (Km, Vmax) for succinate dehydrogenase (SDH) in the presence of the compound. Use spectrophotometric assays monitoring fumarate production .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity between the compound and SDH or other cycle enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.